molecular formula C12H17Cl2NO5 B024898 Dicamba-diglycoamine CAS No. 104040-79-1

Dicamba-diglycoamine

Cat. No.: B024898
CAS No.: 104040-79-1
M. Wt: 326.17 g/mol
InChI Key: QURLONWWPWCPIC-UHFFFAOYSA-N
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Description

The compound “Clarity” is a proprietary blend of several herbs known for promoting mental clarity and cognitive function. The blend includes Bacopa monnieri, Ginkgo biloba, Centella asiatica, Melissa officinalis, Schisandra chinensis, and Rosmarinus officinalis . These herbs have been traditionally used in various cultures for their cognitive-enhancing properties.

Mechanism of Action

Target of Action

The primary targets of Dicamba-diglycoamine are broadleaf weeds . It is particularly effective against glyphosate-resistant weeds, including Palmer amaranth, waterhemp, and horseweed . The compound acts by manipulating plant phytohormone responses .

Mode of Action

This compound is an auxin herbicide . It mimics the action of the plant hormone auxin, leading to uncontrolled growth and eventually plant death . Specifically, it increases the production of ethylene and abscisic acid, which leads to plant growth inhibition, senescence, and tissue decay .

Biochemical Pathways

The biochemical pathways affected by this compound involve the manipulation of plant phytohormone responses . By increasing the production of ethylene and abscisic acid, the compound disrupts normal plant growth and development .

Pharmacokinetics

It is known that the compound is absorbed through the leaves of plants and translocates throughout the plant .

Result of Action

The result of this compound’s action is the inhibition of plant growth, leading to senescence and tissue decay . This is particularly effective against broadleaf weeds, making it a valuable tool for weed management in crops .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, increased temperature and reduced humidity have been documented to increase soybean response from the DMA salt of dicamba . Furthermore, off-target movement of dicamba, such as spray drift and volatilization, can be influenced by environmental conditions .

Biochemical Analysis

Biochemical Properties

Dicamba-diglycoamine interacts with various enzymes, proteins, and other biomolecules. As an auxin herbicide, it manipulates plant phytohormone responses, specifically increasing ethylene and abscisic acid production . This interaction leads to plant growth inhibition, senescence, and tissue decay .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It disrupts the cellular transport systems and can induce plant death . The abnormal growth of the plant caused by this compound can lead to disruption of the cellular transport systems .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . The binding interactions of this compound with biomolecules are key to its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the volatility of this compound can be affected by temperature and humidity . This can influence the stability and degradation of the product, as well as its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is poorly metabolized, and the pathways involved include demethylation, hydroxylation, and glucuronic acid conjugation . It interacts with various enzymes and cofactors within these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is selective, systemic, absorbed through leaves, and translocates throughout the plant . The transport and distribution of this compound can be influenced by various factors, including the presence of specific transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the “Clarity” compound involves the extraction of active ingredients from the respective herbs. Each herb undergoes a specific extraction process to isolate the desired phytochemicals. For instance, Bacopa monnieri is typically extracted using ethanol or water, while Ginkgo biloba is extracted using acetone or ethanol. The extracts are then concentrated and combined in precise proportions to create the final blend.

Industrial Production Methods: In an industrial setting, the production of the “Clarity” compound involves large-scale extraction processes. The herbs are first dried and ground into a fine powder. The powdered herbs are then subjected to solvent extraction using ethanol or water. The extracts are filtered, concentrated, and standardized to ensure consistent potency. The final blend is then formulated into various dosage forms such as capsules, tablets, or liquid extracts.

Chemical Reactions Analysis

Types of Reactions: The active compounds in the “Clarity” blend undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the flavonoids in Ginkgo biloba can undergo oxidation to form quinones, which are potent antioxidants. Similarly, the triterpenoids in Centella asiatica can undergo reduction reactions to form bioactive metabolites.

Common Reagents and Conditions: Common reagents used in the extraction and preparation of the “Clarity” compound include ethanol, acetone, and water. The extraction process is typically carried out at room temperature or slightly elevated temperatures to ensure maximum yield of active compounds.

Major Products Formed: The major products formed from the extraction and preparation of the “Clarity” compound include flavonoids, triterpenoids, and other phytochemicals. These compounds are responsible for the cognitive-enhancing effects of the blend.

Scientific Research Applications

The “Clarity” compound has a wide range of scientific research applications. In chemistry, it is used to study the extraction and isolation of phytochemicals from herbs. In biology, it is used to investigate the effects of these phytochemicals on cognitive function and brain health. In medicine, the “Clarity” compound is studied for its potential use in treating cognitive disorders such as Alzheimer’s disease and dementia. In the industry, it is used in the formulation of dietary supplements and functional foods aimed at enhancing cognitive function.

Comparison with Similar Compounds

  • Focus Factor
  • Neuro Peak
  • Mind Lab Pro
  • Alpha Brain

These similar compounds also aim to enhance cognitive function but differ in their specific formulations and ingredient profiles.

Properties

IUPAC Name

2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.C4H11NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;5-1-3-7-4-2-6/h2-3H,1H3,(H,11,12);6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURLONWWPWCPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(COCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034366
Record name Dicamba-diglycoamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104040-79-1
Record name Dicamba diglycolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104040-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicamba-diglycoamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicamba-diglycoamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DICAMBA-DIGLYCOAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53I19O3887
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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